molecular formula C8H7BrO3 B183005 5-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 5034-74-2

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B183005
CAS No.: 5034-74-2
M. Wt: 231.04 g/mol
InChI Key: MMFKBTPDEVLIOR-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . It is also known by the synonym 5-Bromo-3-methoxysalicylaldehyde . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the growth of certain cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKBTPDEVLIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294271
Record name 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5034-74-2
Record name 5034-74-2
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Record name 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-hydroxy-3-methoxybenzaldehyde
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Synthesis routes and methods

Procedure details

The solution of 2-hydroxy-3-methoxybenzaldehyde (10.0 g, 65.79 mmole) in acetic acid (50 mL) was cooled to 0° C. (ice bath). Bromine (12.55 g, 78.95 mmole) was added dropwise to above solution, which was allowed to stir for 2 hours. The reaction was warmed to room temperature and diluted with water (100 mL). A light brown precipitate was formed. The solid was filtered and washed with water (50 mL). The filtrate was dried on high vacuum to give a light brown solid (12.2 g, 80.0%): GCMS m/z 231.0 (M+). 1H NMR (CDCl3/400 MHz) 10.97 (s, 1H), 9.82 (s, 1H), 7.29 (s, 1H), 7.15 (s, 1H), 3.89 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.55 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde?

A: this compound is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol. While the provided research doesn't explicitly state these values, they can be deduced from its structure. Spectroscopic data, including 1H-NMR, 13C-NMR, and IR spectra, have been used to confirm the structure of compounds derived from this compound. []

Q2: How does this compound interact with metal ions?

A: this compound acts as a precursor for synthesizing Schiff base ligands. These ligands readily form complexes with various metal ions, including Al(III), Fe(III), Ni(II), Cu(II), Th(IV), and Re(I), by coordinating through oxygen and nitrogen atoms. [, , , , , , ]

Q3: What analytical techniques are commonly employed to study this compound and its derivatives?

A: Researchers utilize various analytical methods to characterize this compound and its complexes. These methods include UV-Vis spectrophotometry for determining complex formation and concentration [, , , , , ], single-crystal X-ray crystallography to elucidate the three-dimensional structure of metal complexes [], and computational approaches like DFT calculations to study electronic properties and interactions. []

Q4: What are the applications of this compound derived compounds?

A: This compound serves as a versatile building block in organic synthesis. For instance, it acts as a starting material for the total synthesis of ailanthoidol, a natural product with potential medicinal properties. [] Additionally, its metal complexes demonstrate promising biological activities. For example, a copper(II) Schiff base complex derived from this compound has shown potential anticancer activity against various cancer cell lines. [] Furthermore, rhenium(I) complexes with semicarbazone ligands derived from this compound exhibit in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []

Q5: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?

A: While specific SAR studies aren't detailed in the provided research, the varying activities of different metal complexes suggest that the metal ion and ligand structure significantly influence the biological activity. For example, brominated ligands, specifically 5-bromo-2-hydroxybenzaldehyde semicarbazone and this compound semicarbazone, led to rhenium(I) complexes with higher anti-trypanosomal activity compared to complexes with non-brominated ligands. []

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